molecular formula C9H12BBrO3 B1286885 3-Bromo-2-ethoxy-5-methylphenylboronic acid CAS No. 870718-00-6

3-Bromo-2-ethoxy-5-methylphenylboronic acid

Cat. No.: B1286885
CAS No.: 870718-00-6
M. Wt: 258.91 g/mol
InChI Key: BTBLZNZUELXCOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-ethoxy-5-methylphenylboronic acid: is an organoboron compound with the molecular formula C9H12BBrO3 and a molecular weight of 258.90 g/mol . This compound is characterized by the presence of a boronic acid group, a bromine atom, an ethoxy group, and a methyl group attached to a benzene ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

The exact mode of action of 3-Bromo-2-ethoxy-5-methylphenylboronic acid is not well-documented. Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and other biological targets. They can act as inhibitors or modulators of these targets .

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura coupling reactions, a type of cross-coupling reaction, in organic synthesis .

Pharmacokinetics

The physicochemical properties such as molecular weight (25890) and solubility can influence its bioavailability .

Result of Action

The boronic acid moiety is known to interact with various biological targets, potentially leading to a range of cellular effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, boronic acids are known to be stable in neutral and basic conditions but can hydrolyze in acidic conditions .

Biochemical Analysis

Biochemical Properties

3-Bromo-2-ethoxy-5-methylphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki cross-coupling reactions. This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. Additionally, the bromine atom in the compound can participate in halogen bonding, further enhancing its reactivity and interaction with biomolecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the boronic acid group can inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and subsequent changes in gene expression . Furthermore, the compound’s ability to form covalent bonds with cellular proteins can alter cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The boronic acid group can bind to serine and threonine residues in enzymes, leading to enzyme inhibition or activation . This binding can result in conformational changes in the enzyme, affecting its catalytic activity. Additionally, the bromine atom can participate in halogen bonding with biomolecules, further modulating their function. The compound’s interactions with cellular proteins can also lead to changes in gene expression, either by directly binding to transcription factors or by altering signaling pathways that regulate gene transcription.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in biochemical assays. Over time, the compound can undergo hydrolysis, leading to the formation of boronic acid and other degradation products . The stability of the compound can be influenced by factors such as pH, temperature, and the presence of nucleophiles. Long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular signaling pathways and gene expression without causing significant toxicity . At high doses, this compound can induce toxic effects, including oxidative stress, apoptosis, and tissue damage. The threshold effects observed in these studies highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its degradation and excretion . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The interactions of this compound with metabolic enzymes can also affect metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with cellular proteins and its ability to modulate cellular processes. For example, the compound’s presence in the nucleus can influence gene expression by directly interacting with transcription factors or chromatin.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethoxy-5-methylphenylboronic acid typically involves the bromination of 2-ethoxy-5-methylphenylboronic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually include room temperature and a reaction time of several hours to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-2-ethoxy-5-methylphenylboronic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions:

    Palladium Catalysts: Palladium(0) or palladium(II) catalysts are commonly used in coupling reactions.

    Bases: Bases such as potassium carbonate or sodium hydroxide are often used to facilitate the reaction.

    Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products: The major products formed from these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry: 3-Bromo-2-ethoxy-5-methylphenylboronic acid is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This makes it valuable in the synthesis of complex organic molecules and natural products.

Biology and Medicine: In biological research, this compound is used to synthesize bioactive molecules that can be studied for their potential therapeutic effects. It is also used in the development of new drugs and pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its role in the synthesis of biaryl compounds makes it important for the development of new materials with specific properties.

Comparison with Similar Compounds

    3-Bromo-2-methoxy-5-methylphenylboronic acid: This compound is similar in structure but has a methoxy group instead of an ethoxy group.

    2-Bromo-5-methylphenylboronic acid: This compound lacks the ethoxy group and has a simpler structure.

Uniqueness: 3-Bromo-2-ethoxy-5-methylphenylboronic acid is unique due to the presence of both an ethoxy group and a methyl group on the benzene ring, which can influence its reactivity and the properties of the products formed in coupling reactions. This makes it a versatile reagent in organic synthesis, allowing for the creation of a wide range of biaryl compounds with different functional groups.

Properties

IUPAC Name

(3-bromo-2-ethoxy-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BBrO3/c1-3-14-9-7(10(12)13)4-6(2)5-8(9)11/h4-5,12-13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBLZNZUELXCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OCC)Br)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584420
Record name (3-Bromo-2-ethoxy-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870718-00-6
Record name B-(3-Bromo-2-ethoxy-5-methylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870718-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromo-2-ethoxy-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-ethoxy-5-methylphenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.